molecular formula C16H24ClNO2 B4713048 4-[6-(3-chlorophenoxy)hexyl]morpholine

4-[6-(3-chlorophenoxy)hexyl]morpholine

Cat. No.: B4713048
M. Wt: 297.82 g/mol
InChI Key: JOKZBFHWXMPALV-UHFFFAOYSA-N
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Description

4-[6-(3-Chlorophenoxy)Hexyl]Morpholine is a heterocyclic compound featuring a morpholine ring linked to a 3-chlorophenoxy group via a hexyl chain. Its structure combines the electron-rich morpholine moiety with the lipophilic chlorophenoxy group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-[6-(3-chlorophenoxy)hexyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO2/c17-15-6-5-7-16(14-15)20-11-4-2-1-3-8-18-9-12-19-13-10-18/h5-7,14H,1-4,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKZBFHWXMPALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCCCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(3-chlorophenoxy)hexyl]morpholine typically involves the reaction of morpholine with 6-(3-chlorophenoxy)hexyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[6-(3-chlorophenoxy)hexyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The morpholine ring can be oxidized to form N-oxides.

    Reduction: The chlorophenoxy group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorophenoxy group.

Major Products Formed

    Oxidation: N-oxides of morpholine.

    Reduction: Dechlorinated phenoxy derivatives.

    Substitution: Substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

4-[6-(3-chlorophenoxy)hexyl]morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[6-(3-chlorophenoxy)hexyl]morpholine is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as receptors or enzymes, depending on its application. The morpholine ring and chlorophenoxy group may play crucial roles in binding to these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 4-[6-(3-Chlorophenoxy)Hexyl]Morpholine:

Compound Name Key Structural Features Reference Synthesis Method
Ethyl 6-benzyl-3,4,5,6,7,8-hexahydro-2-(4-morpholinyl)-4-oxopyrido[4,3-d]pyrimidine-3-acetate Morpholine fused to a pyrido-pyrimidine scaffold; benzyl and ester substituents Reflux of chloro precursor with morpholine in triethylamine, recrystallized from ethanol/ethyl acetate
4-(3-(Dichloromethyl)-4-nitro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)morpholine Morpholine linked to a nitro-pyrazole core; dichloromethyl and trifluoromethyl groups Hydrazine coupling with nitrobutadiene precursor in methanol
6-((4-Chlorophenoxy)(phenyl)Methyl)Morpholin-3-one Morpholin-3-one ring (keto group at position 3) with chlorophenoxy and phenyl substituents Multi-step synthesis with reported yields up to 95% (supplier data)
tert-Butyl N-(6-(4-(4-(Cyclopentylamino)-6-Ethoxy-1,3,5-Triazin-2-yl)Piperazin-1-yl)Hexyl)Carbamate Hexyl chain linking piperazine-triazine core; cyclopentylamino and ethoxy groups Amine-triazine coupling followed by Boc protection
Key Observations:
  • Morpholine vs.
  • Substituent Effects : The trifluoromethyl and nitro groups in 4-(3-(Dichloromethyl)-4-nitro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)morpholine enhance electron-withdrawing properties, contrasting with the electron-donating hexyl chain in the target compound .
Key Observations:
  • The tert-butyl carbamate derivative achieves near-quantitative purity, suggesting efficient coupling and protection strategies .
  • Supplier data for 6-((4-Chlorophenoxy)...Morpholin-3-one highlights industrial scalability but lacks detailed reaction conditions .

Physicochemical and Spectroscopic Properties

Compound UV Absorption (nm) Optical Band Gap (eV) Elemental Analysis (Calcd/Found)
Copolymers (e.g., PNDPHVT, PSPHVT) 560–585 (in CHCl₃) 1.78–1.79 Not reported
Ethyl 6-benzyl...pyrimidine-3-acetate Not reported Not reported C: 66.64/66.69; H: 7.11/7.22; N: 14.13/14.19
Key Observations:
  • Copolymers with morpholine derivatives exhibit strong UV absorption (560–585 nm), likely due to extended conjugation, a property absent in non-polymeric analogs like this compound .
  • Elemental analysis for the pyrido-pyrimidine derivative confirms close alignment between theoretical and experimental values, validating synthesis accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[6-(3-chlorophenoxy)hexyl]morpholine
Reactant of Route 2
4-[6-(3-chlorophenoxy)hexyl]morpholine

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